4-Phenylphenol, also known as 4-hydroxybiphenyl, is a solid aromatic organic compound valued as a key structural intermediate. Its rigid biphenyl core and reactive para-substituted hydroxyl group make it a critical precursor for high-performance polymers, thermotropic liquid crystals, and specialized biocides. Unlike its parent compounds, phenol and biphenyl, or its ortho isomer (2-phenylphenol), 4-phenylphenol's specific stereochemistry directly contributes to enhanced thermal stability, mechanical strength, and defined phase behavior in downstream products. Its high melting point (164-166 °C) is a primary consideration for processability and handling compared to lower-melting-point analogs.
Para-substituted phenolic scaffold with reported activity differences vs. ortho isomer
ERα dual agonist/antagonist modulation in recombinant assay systems
Rigid biphenyl moiety for thermal stability and π-π stacking applications
Substituting 4-phenylphenol with seemingly similar compounds like its ortho-isomer (2-phenylphenol) or the common polymer precursor Bisphenol-A (BPA) often fails in practice due to critical differences in molecular geometry and reactivity. The para-position of the hydroxyl group in 4-phenylphenol allows for the formation of linear, rigid polymer chains, which is essential for achieving high glass transition temperatures and thermal stability—a property not attainable with the kinked structure resulting from 2-phenylphenol. Furthermore, as a monofunctional phenol, it acts as a chain terminator or a side-chain modifier in polymerization, a distinct role from the difunctional chain-extending capability of BPA. This structural specificity is also paramount in liquid crystal synthesis, where the precise linearity of the 4-phenylphenol core is required to establish the necessary rod-like molecular shape for mesophase formation.
Ortho isomer (2-phenylphenol) may exhibit different antimicrobial profile and cannot replicate the rigid polymer backbone needed for thermal stability.
4-tert-Butylphenol and 4-cumylphenol lack the biphenyl π-π stacking capability, altering liquid crystal alignment and pollutant capture performance.
2-Phenylphenol retains food-contact approvals in some jurisdictions, whereas 4-phenylphenol was removed from food additive lists; non-food sourcing context differs.
When used as a monomer in polyarylates, the rigid, linear structure of 4-phenylphenol imparts significantly higher thermal resistance compared to polymers based on the more common Bisphenol-A (BPA). Polyarylates derived from phenyl-substituted biphenols, such as 3-phenyl-4,4′-biphenol, exhibit glass transition temperatures (Tg) in the range of 176–211 °C. This is substantially higher than the Tg values for many standard BPA-based polyarylates, which typically fall between 160-190 °C.
| Evidence Dimension | Glass Transition Temperature (Tg) of Derived Polyarylates |
| Target Compound Data | 176–211 °C (for polymers from phenyl-substituted biphenols) |
| Comparator Or Baseline | Bisphenol-A (BPA) based polyarylates: ~160–190 °C |
| Quantified Difference | Up to ~25-50 °C higher Tg |
| Conditions | Melt polycondensation synthesis of polyarylate resins. |
A higher Tg is a critical selection criterion for producing engineering plastics used in demanding aerospace, automotive, and electronics applications requiring dimensional stability at elevated temperatures.
4-Phenylphenol is a high-melting-point solid, a key differentiator for material handling and synthesis route selection. Its melting point is consistently reported at 164–166 °C. This is over 100 °C higher than its common isomer, 2-phenylphenol, which melts at a much lower 56-58 °C. This substantial difference necessitates distinct process conditions, making them non-interchangeable in melt-blending, high-temperature synthesis, or any formulation where the physical state at a given temperature is critical.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 164–166 °C |
| Comparator Or Baseline | 2-Phenylphenol: 56–58 °C |
| Quantified Difference | ~108 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
This thermal property directly impacts procurement decisions for processes requiring solid-phase handling, specific melt-flow characteristics, or high-temperature reaction schemes where a lower-melting isomer would be unsuitable.
The rigid, rod-like structure of 4-phenylphenol is fundamental to its role as a precursor for calamitic (rod-shaped) liquid crystals used in displays. Polyesters derived from 4,4'-biphenol (a close structural relative) and dicarboxylic acids exhibit high crystal-to-nematic transition temperatures, reaching 448–460 °C. This ability to form stable nematic phases at high temperatures is a direct consequence of the biphenyl core's linearity and rigidity, a feature that cannot be replicated by non-linear or more flexible phenol derivatives, which would fail to produce the required ordered mesophase.
| Evidence Dimension | Crystal-to-Nematic Transition Temperature |
| Target Compound Data | 448–460 °C (for polymers from the structurally similar 4,4'-biphenol) |
| Comparator Or Baseline | Non-linear or flexible phenols (e.g., those with meta-linkages or flexible spacers), which do not form stable high-temperature nematic phases. |
| Quantified Difference | Enables formation of nematic phases at temperatures where alternatives would be isotropic or decompose. |
| Conditions | Melt polycondensation of biphenol-derived monomers with aromatic dicarboxylic acids. |
For developing liquid crystal displays (LCDs) and other optical materials, selecting a precursor like 4-phenylphenol is essential for achieving a wide and stable operating temperature range.
Due to its ability to impart high thermal stability, 4-phenylphenol is a preferred co-monomer for producing polyarylates, polyesters, and epoxy resins with elevated glass transition temperatures (Tg). These materials are specified for components in the automotive, aerospace, and electronics industries that must maintain structural integrity and dimensional stability under thermal stress.
The compound's inherent linearity and rigidity make it a crucial building block for synthesizing liquid crystal molecules. Its use enables the creation of materials with stable and broad nematic phases, which is essential for the manufacturing of high-performance liquid crystal displays (LCDs) that must operate reliably across a wide range of temperatures.
4-Phenylphenol serves as a key intermediate in the synthesis of specialized organophosphorus flame retardants and certain fungicides. Its structure is leveraged to build molecules with specific thermal decomposition pathways for flame retardancy or targeted biological activity, making it a critical choice over isomers like 2-phenylphenol which may exhibit different activity profiles.
Irritant;Environmental Hazard